molecular formula C7H5F2NO2 B8798803 2-(3,5-Difluoro-2-pyridyl)acetic acid

2-(3,5-Difluoro-2-pyridyl)acetic acid

Cat. No.: B8798803
M. Wt: 173.12 g/mol
InChI Key: XAIUEYODYSZRDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Difluoro-2-pyridyl)acetic acid is a fluorinated pyridine derivative with the molecular formula C₇H₅F₂NO₂ and a molecular weight of 173.12 g/mol . This compound is characterized by the presence of two fluorine atoms on the pyridine ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the diazotization of substituted 2-aminopyridines followed by fluorination . Another approach involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to yield the desired product .

Industrial Production Methods

Industrial production methods for 2-(3,5-Difluoro-2-pyridyl)acetic acid are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluoro-2-pyridyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-(3,5-Difluoro-2-pyridyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Difluoro-2-pyridyl)acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler fluorinated pyridine with only one fluorine atom.

    3,5-Difluoropyridine: A compound with two fluorine atoms on the pyridine ring but lacking the acetic acid group.

    2-(3,5-Difluorophenyl)acetic acid: A structurally similar compound with a phenyl ring instead of a pyridine ring.

Uniqueness

2-(3,5-Difluoro-2-pyridyl)acetic acid is unique due to the combination of the pyridine ring and the acetic acid group, along with the presence of two fluorine atoms. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C7H5F2NO2

Molecular Weight

173.12 g/mol

IUPAC Name

2-(3,5-difluoropyridin-2-yl)acetic acid

InChI

InChI=1S/C7H5F2NO2/c8-4-1-5(9)6(10-3-4)2-7(11)12/h1,3H,2H2,(H,11,12)

InChI Key

XAIUEYODYSZRDR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)CC(=O)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-(3,5-difluoro-pyridin-2-yl)-malonic acid diethyl ester (1 g, 3.56 mmol) (Preparation 264) in THF (15 mL) was added a solution of lithium hydroxide monohydrate (462 mg, 10.4 mmol) in water (4 mL) dropwise at 0° C. and the mixture heated to reflux for 2 hours. The reaction mixture was cooled to room temperature, acidified (pH ˜3) with 2N hydrochloric acid and extracted with 20% isopropanol-dichloromethane (5×20 mL). The combined organic layers were dried (Na2SO4) and evaporated in vacuo. The crude material was purified by column chromatography on silica gel (gradient of DCM: MeOH 100:0 to 95:5) to afford the title compound as a solid in 53% yield, 336 mg.
Quantity
1 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
462 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
53%

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